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Compound of Interest

Compound Name: Paclitaxel-MVCP

Cat. No.: B15600569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

conjugation of the cytotoxic agent Paclitaxel, functionalized with a Maleimidocaproyl-Valine-

Citrulline-p-Aminobenzyl Carbamate (MVCP) linker, to targeting ligands such as monoclonal

antibodies. This process yields an antibody-drug conjugate (ADC) designed for targeted

delivery to cancer cells.

Introduction
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the

specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1][2]

The linker system connecting the antibody and the drug is a critical component, designed to be

stable in circulation and to release the cytotoxic payload upon internalization into the target

cancer cell.[3][4]

The Paclitaxel-MVCP drug-linker complex consists of:

Paclitaxel: A potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell

cycle arrest and apoptosis.[5][6]

MVCP Linker: A cleavable linker system comprising:
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Maleimidocaproyl (MC): A maleimide group for covalent attachment to thiol groups on the

targeting ligand.[7][8]

Valine-Citrulline (Val-Cit): A dipeptide substrate for Cathepsin B, an enzyme

overexpressed in the lysosomal compartment of many tumor cells.[8][9]

p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that releases the unmodified

paclitaxel upon cleavage of the Val-Cit linker.[7]

This document provides detailed protocols for the synthesis of the Paclitaxel-MVCP drug-

linker, its conjugation to a targeting antibody, and the characterization of the resulting ADC.

Data Presentation
Table 1: In Vitro Cytotoxicity of Paclitaxel and Paclitaxel-
Conjugates
This table summarizes the half-maximal inhibitory concentration (IC50) values of unconjugated

Paclitaxel and representative Paclitaxel-antibody conjugates against various cancer cell lines.

Lower IC50 values indicate higher cytotoxic potency.
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Compound/Co
njugate

Cell Line Target Antigen IC50 (nM) Reference

Paclitaxel SK-BR-3 - 2.5 - 7.5 [10][11][12]

Paclitaxel MDA-MB-231 - 2.5 - 7.5 [10][11][12]

Paclitaxel T-47D - 2.5 - 7.5 [10][11][12]

Trastuzumab/na

b-paclitaxel
NCI-N87 HER2 0.048 µg/ml [1]

Paclitaxel-

Transferrin

Conjugate

H69 (SCLC)
Transferrin

Receptor

Slightly higher

than free

Paclitaxel

[13]

Trastuzumab-vc-

MMAE ADC
SK-BR-3 HER2 ~3 µg/ml [14]

Trastuzumab-vc-

MMAE ADC
BT-474 HER2 ~3 µg/ml [14]

Trastuzumab-vc-

MMAE ADC
NCI-N87 HER2 ~3 µg/ml [14]

Note: The data presented are illustrative and can vary based on the specific antibody, linker,

payload, and experimental conditions.[9]

Table 2: Representative Drug-to-Antibody Ratio (DAR)
Data
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the

average number of drug molecules conjugated to a single antibody.[15][16][17] It is typically

determined by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).[2][10][18][19][20][21]
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ADC Method Average DAR Reference

Cysteine-linked ADC

(model)
HIC-HPLC 3.0 [22]

Trastuzumab

Emtansine (T-DM1)
LC-QTOF-MS 3.54 [18]

Lysine-linked ADC

(model)
LC-QTOF-MS 3.6 [23]

Experimental Protocols
Protocol 1: Synthesis of Maleimidocaproyl-Valine-
Citrulline-p-Aminobenzyl Alcohol (MC-Val-Cit-PABOH)
Linker
This protocol is based on synthetic routes described in the literature.[24][25][26]

Materials:

Fmoc-Val-Cit-PABOH

Piperidine

Dimethylformamide (DMF)

Diethyl ether

Dichloromethane (CH2Cl2)

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

Procedure:

Fmoc Deprotection: a. Dissolve Fmoc-Val-Cit-PABOH (1.0 equivalent) in DMF (0.2 M).[24] b.

Add piperidine (5.0 equivalents) and stir at room temperature for 4 hours.[24] c. Remove
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DMF and excess piperidine under reduced pressure. d. Sonicate the residue in diethyl ether,

then discard the ether. Wash the solid with CH2Cl2 and dry under vacuum.[24]

Maleimide Coupling: a. Dissolve the dried product from step 1d in DMF (0.2 M). b. Add MC-

OSu (1.1 equivalents) and stir at room temperature for 16 hours. c. Remove DMF under

reduced pressure. d. Purify the crude product by silica gel flash column chromatography

using a methanol/dichloromethane gradient to obtain MC-Val-Cit-PABOH as a white solid.

[24]

Protocol 2: Synthesis of Paclitaxel-MVCP Drug-Linker
This protocol describes the conjugation of Paclitaxel to the MC-Val-Cit-PABOH linker.

Materials:

Paclitaxel

MC-Val-Cit-PABOH

4-Nitrophenyl chloroformate

Pyridine

Dichloromethane (DCM)

Dimethylformamide (DMF)

Procedure:

Activation of MC-Val-Cit-PABOH: a. Dissolve MC-Val-Cit-PABOH (1.0 equivalent) in

anhydrous DCM. b. Add pyridine (1.2 equivalents). c. Cool the solution to 0°C and slowly add

4-nitrophenyl chloroformate (1.1 equivalents). d. Stir the reaction at 0°C for 1 hour and then

at room temperature for 4 hours. e. Monitor the reaction by TLC. Upon completion, wash the

reaction mixture with 1 M HCl, saturated NaHCO3, and brine. f. Dry the organic layer over

anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain MC-Val-Cit-

PABC-PNP.
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Conjugation to Paclitaxel: a. Dissolve Paclitaxel (1.0 equivalent) and MC-Val-Cit-PABC-PNP

(1.2 equivalents) in anhydrous DMF.[7] b. Add a non-nucleophilic base such as

diisopropylethylamine (DIPEA) (2.0 equivalents). c. Stir the reaction at room temperature

overnight, protected from light. d. Monitor the reaction by LC-MS. e. Upon completion, purify

the Paclitaxel-MVCP conjugate by preparative reverse-phase HPLC.[7] f. Lyophilize the

pure fractions to obtain the final product as a white solid.

Protocol 3: Conjugation of Paclitaxel-MVCP to a
Targeting Antibody
This protocol details the conjugation of the Paclitaxel-MVCP drug-linker to a targeting antibody

via maleimide-thiol chemistry.

Materials:

Targeting Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

Tris(2-carboxyethyl)phosphine (TCEP)

Paclitaxel-MVCP drug-linker

Dimethyl sulfoxide (DMSO)

N-acetylcysteine

Protein A affinity chromatography column or size-exclusion chromatography (SEC) column

Appropriate buffers for chromatography

Procedure:

Antibody Reduction: a. Prepare the antibody solution at a concentration of 1-10 mg/mL in a

degassed phosphate buffer (pH 7.0-7.5) containing EDTA.[9] b. Add a 10-20 fold molar

excess of TCEP to the antibody solution.[5][9][11][14][26] c. Incubate at 37°C for 1-2 hours to

reduce the interchain disulfide bonds.[11] d. Remove excess TCEP using a desalting column

or tangential flow filtration, exchanging the buffer to a conjugation buffer (e.g., PBS with 1

mM DTPA, pH 7.2).[9]
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Conjugation Reaction: a. Prepare a stock solution of the Paclitaxel-MVCP drug-linker in

DMSO. b. Add the Paclitaxel-MVCP solution to the reduced antibody solution at a specific

molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody). The final DMSO

concentration should be kept below 10% (v/v). c. Incubate the reaction at room temperature

for 1-4 hours or at 4°C overnight, protected from light.[7]

Quenching: a. Add a 5-fold molar excess of N-acetylcysteine relative to the drug-linker to

quench any unreacted maleimide groups.[7] b. Incubate for 20 minutes at room temperature.

Purification: a. Purify the resulting ADC using a Protein A affinity chromatography column or

a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and

other impurities.[15][27][28][29] b. Elute the ADC according to the column manufacturer's

instructions. c. Buffer exchange the purified ADC into a suitable formulation buffer (e.g.,

PBS) and concentrate to the desired concentration.

Protocol 4: Characterization of the Paclitaxel-ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography

(HIC)-HPLC:

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-

linker.[1][19][22][24][25][29][30][31][32]

Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate,

pH 7.0).[30]

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[30]

Gradient: A linear gradient from 100% A to 100% B over a specified time.

Detection: UV absorbance at 280 nm.

Calculation: The average DAR is calculated from the peak areas of the different drug-loaded

species.

2. Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15600569?utm_src=pdf-body
https://www.benchchem.com/product/b15600569?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554909/
https://www.creative-biolabs.com/blog/adc/key-points-of-adc-optimization-strategy/
https://www.medchemexpress.com/Mc-Val-Cit-PABC-PNP.html
https://www.mdpi.com/1420-3049/27/22/7967
https://www.researchgate.net/publication/336777224_ADC_Analysis_by_Hydrophobic_Interaction_Chromatography
https://www.spandidos-publications.com/10.3892/or.2018.6201
https://www.waters.com/nextgen/us/en/library/application-notes/2014/automating-determination-of-drug-to-antibody-ratio-of-adcs-based-on-hic.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318155/
https://patents.google.com/patent/WO2017066668A1/en
https://www.guidechem.com/question/how-to-prepare-antibody-drug-c-id120504.html
https://www.researchgate.net/publication/336777224_ADC_Analysis_by_Hydrophobic_Interaction_Chromatography
https://www.americanpharmaceuticalreview.com/Featured-Articles/177927-Hydrophobic-Interaction-Chromatography-for-Antibody-Drug-Conjugate-Drug-Distribution-Analysis/
https://pubmed.ncbi.nlm.nih.gov/31643055/
https://mapac.thermofisher.com/knowledge-hub/Application%20Note/Biotechnology/Biopharmaceutical%20/Automated%20method%20optimization%20for%20drug-to-antibody%20ratio%20determination%20using%20hydrophobic%20interaction%20chromatography/06465e56-2499-4590-b6be-8725d594ddcf
https://www.americanpharmaceuticalreview.com/Featured-Articles/177927-Hydrophobic-Interaction-Chromatography-for-Antibody-Drug-Conjugate-Drug-Distribution-Analysis/
https://www.americanpharmaceuticalreview.com/Featured-Articles/177927-Hydrophobic-Interaction-Chromatography-for-Antibody-Drug-Conjugate-Drug-Distribution-Analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS provides a precise measurement of the mass of the intact ADC, allowing for the

determination of the distribution of drug-loaded species and the average DAR.[2][6][18][19][20]

[23][33]

LC System: A reverse-phase or size-exclusion chromatography system.

MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to

simplify the mass spectrum.[23]

Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass

spectrum, from which the masses of the different drug-loaded species are determined and

the average DAR is calculated.[23]
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Figure 1: Experimental Workflow for Paclitaxel-ADC Synthesis and Characterization.
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Figure 2: Signaling Pathway of Paclitaxel-ADC Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spandidos-publications.com [spandidos-publications.com]

2. chromatographytoday.com [chromatographytoday.com]

3. adooq.com [adooq.com]

4. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody
Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

5. Structural Characterization of Anticancer Drug Paclitaxel and Its Metabolites Using Ion
Mobility Mass Spectrometry and Tandem Mass Spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. chromatographyonline.com [chromatographyonline.com]

7. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and
A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

8. adc.bocsci.com [adc.bocsci.com]

9. benchchem.com [benchchem.com]

10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer
Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

11. openi.nlm.nih.gov [openi.nlm.nih.gov]

12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. rsc.org [rsc.org]

14. creative-biolabs.com [creative-biolabs.com]

15. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-
biolabs.com]

16. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15600569?utm_src=pdf-custom-synthesis
https://www.spandidos-publications.com/10.3892/or.2018.6201
https://www.chromatographytoday.com/article/lc-ms/48/sciex/accelerating-adc-development-with-mass-spectrometry/3067/download
https://www.adooq.com/antibody-drug-conjugates-adc/adc-linker.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841394/
https://pubmed.ncbi.nlm.nih.gov/26466599/
https://pubmed.ncbi.nlm.nih.gov/26466599/
https://pubmed.ncbi.nlm.nih.gov/26466599/
https://www.chromatographyonline.com/view/characterizing-antibody-drug-conjugates-using-mass-spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554909/
https://adc.bocsci.com/resource/val-cit-linkers-in-antibody-drug-conjugates.html
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Cleavable_Linkers_for_Antibody_Drug_Conjugates.pdf
https://plos.figshare.com/articles/figure/_IC_50_Values_for_Paclitaxel_and_Analogs_in_Cytotoxicity_Assays_with_Breast_Cancer_Cell_Lines_/1441019
https://plos.figshare.com/articles/figure/_IC_50_Values_for_Paclitaxel_and_Analogs_in_Cytotoxicity_Assays_with_Breast_Cancer_Cell_Lines_/1441019
https://openi.nlm.nih.gov/detailedresult?img=PMC4460180_pone.0129168.g004&req=4
https://pubmed.ncbi.nlm.nih.gov/7903152/
https://pubmed.ncbi.nlm.nih.gov/7903152/
https://www.rsc.org/suppdata/c9/qo/c9qo00646j/c9qo00646j1.pdf
https://www.creative-biolabs.com/resource/adc/pdf/com/downloads/HER2-ADC-preparation-and-potency-evaluation-Creative-Biolabs.pdf
https://www.creative-biolabs.com/blog/adc/key-points-of-adc-optimization-strategy/
https://www.creative-biolabs.com/blog/adc/key-points-of-adc-optimization-strategy/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519343/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in
Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

18. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor
target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

19. waters.com [waters.com]

20. Characterization of antibody-drug conjugates by mass spectrometry: advances and
future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

21. sepax-tech.com [sepax-tech.com]

22. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐
drug conjugates using a mimetic model with adjustable hydrophobicity - PMC
[pmc.ncbi.nlm.nih.gov]

23. Antibody–drug conjugates: Recent advances in linker chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

24. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google
Patents [patents.google.com]

25. Page loading... [guidechem.com]

26. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker,
Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

27. medchemexpress.com [medchemexpress.com]

28. mdpi.com [mdpi.com]

29. researchgate.net [researchgate.net]

30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

31. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed
[pubmed.ncbi.nlm.nih.gov]

32. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-
antibody ratio determination using hydrophobic interaction chromatography
[mapac.thermofisher.com]

33. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Paclitaxel-MVCP
Conjugation to Targeting Ligands]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600569#protocol-for-paclitaxel-mvcp-conjugation-
to-targeting-ligands]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6698866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6698866/
https://pubmed.ncbi.nlm.nih.gov/11212270/
https://pubmed.ncbi.nlm.nih.gov/11212270/
https://www.waters.com/nextgen/us/en/library/application-notes/2014/automating-determination-of-drug-to-antibody-ratio-of-adcs-based-on-hic.html
https://pubmed.ncbi.nlm.nih.gov/27080148/
https://pubmed.ncbi.nlm.nih.gov/27080148/
https://www.sepax-tech.com/files/poster/ADC.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727783/
https://patents.google.com/patent/WO2017066668A1/en
https://patents.google.com/patent/WO2017066668A1/en
https://www.guidechem.com/question/how-to-prepare-antibody-drug-c-id120504.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6541422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6541422/
https://www.medchemexpress.com/Mc-Val-Cit-PABC-PNP.html
https://www.mdpi.com/1420-3049/27/22/7967
https://www.researchgate.net/publication/336777224_ADC_Analysis_by_Hydrophobic_Interaction_Chromatography
https://www.americanpharmaceuticalreview.com/Featured-Articles/177927-Hydrophobic-Interaction-Chromatography-for-Antibody-Drug-Conjugate-Drug-Distribution-Analysis/
https://pubmed.ncbi.nlm.nih.gov/31643055/
https://pubmed.ncbi.nlm.nih.gov/31643055/
https://mapac.thermofisher.com/knowledge-hub/Application%20Note/Biotechnology/Biopharmaceutical%20/Automated%20method%20optimization%20for%20drug-to-antibody%20ratio%20determination%20using%20hydrophobic%20interaction%20chromatography/06465e56-2499-4590-b6be-8725d594ddcf
https://mapac.thermofisher.com/knowledge-hub/Application%20Note/Biotechnology/Biopharmaceutical%20/Automated%20method%20optimization%20for%20drug-to-antibody%20ratio%20determination%20using%20hydrophobic%20interaction%20chromatography/06465e56-2499-4590-b6be-8725d594ddcf
https://mapac.thermofisher.com/knowledge-hub/Application%20Note/Biotechnology/Biopharmaceutical%20/Automated%20method%20optimization%20for%20drug-to-antibody%20ratio%20determination%20using%20hydrophobic%20interaction%20chromatography/06465e56-2499-4590-b6be-8725d594ddcf
https://www.researchgate.net/publication/354382419_Synthesis_of_Ester-Linked_Paclitaxel-Glycoside_Conjugate_as_a_Water-Soluble_Paclitaxel_Derivative-Maltoside_Modification_of_Paclitaxel_through_Ester-Linker_Ester-Spacer
https://www.benchchem.com/product/b15600569#protocol-for-paclitaxel-mvcp-conjugation-to-targeting-ligands
https://www.benchchem.com/product/b15600569#protocol-for-paclitaxel-mvcp-conjugation-to-targeting-ligands
https://www.benchchem.com/product/b15600569#protocol-for-paclitaxel-mvcp-conjugation-to-targeting-ligands
https://www.benchchem.com/product/b15600569#protocol-for-paclitaxel-mvcp-conjugation-to-targeting-ligands
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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